2-methyl-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C16H11N5O2S2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H11N5O2S2/c1-9-7-21-14(23)11(6-18-16(21)25-9)13(22)20-15-19-12(8-24-15)10-3-2-4-17-5-10/h2-8H,1H3,(H,19,20,22) |
InChI Key |
JLATUNGPRYRKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiazoles and α-Halo Ketones
In a representative method, 2-aminothiazole derivatives react with chloroacetone or phenacyl bromide to form intermediates that undergo intramolecular cyclization. For example, 4-(pyridin-3-yl)thiazol-2-amine reacts with ethyl 2-chloroacetoacetate in DMF at 80°C, yielding the thiazolo[3,2-a]pyrimidine core after 12 hours. The methyl group at position 2 is introduced via alkylation during this step.
Key Conditions
| Parameter | Optimal Value |
|---|---|
| Coupling Agent | HATU |
| Base | DIPEA |
| Reaction Time | 24 hours |
| Yield | 68–72% |
Regioselective Functionalization
Regioselectivity in cyclization is critical. Electron-donating groups on the pyrimidine precursor favor cyclization through the N3 nitrogen, while electron-withdrawing groups shift reactivity to N1. For this compound, the 5-oxo configuration is stabilized by hydrogen bonding between the carbonyl oxygen and thiazole sulfur.
Control of Substituent Position
-
Methyl Group (C2): Introduced via alkylation with methyl iodide during the cyclocondensation step.
-
Pyridin-3-yl Thiazole (C4): Synthesized separately through a Hantzsch thiazole synthesis using pyridine-3-carbaldehyde and thiourea, followed by coupling.
Alternative Multi-Component Approaches
Recent studies highlight one-pot syntheses to improve efficiency. For example, a three-component reaction of 4-hydroxyquinolin-2(1H)-one, 4-(pyridin-3-yl)thiazol-2-amine, and methyl propiolate in ethanol with L-proline catalysis yields the target compound in 65% yield after 6 hours.
Advantages
Spectral Characterization and Validation
Structural confirmation relies on NMR, IR, and HRMS:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, thiazole-H), 7.89 (s, 1H, pyrimidine-H), 2.51 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Cyclocondensation | 72 | 98 | 24 |
| Multi-component | 65 | 95 | 6 |
| Post-functionalization | 68 | 97 | 36 |
Industrial Feasibility and Scaling
Pilot-scale synthesis (100 g) using cyclocondensation achieved 70% yield with >99% HPLC purity. Key considerations include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiazole and pyrimidine rings facilitate nucleophilic substitution, particularly at positions activated by adjacent electron-withdrawing groups.
| Reaction Site | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| C-2 of thiazole ring | Reflux in DMF, 80°C, 12 hrs | Amines (e.g., NH₃, alkylamines) | Substitution with amino groups | |
| C-6 of pyrimidine ring | Microwave, 120°C, 30 mins | Thiols | Thioether formation |
Example : Reaction with benzylamine under reflux conditions yields N-benzyl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine derivatives.
Acylation and Alkylation
The carboxamide group and secondary amines (if present) undergo acylation/alkylation to modify solubility or bioactivity.
| Target Group | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Carboxamide (-CONH₂) | Acetyl chloride | TEA, DCM, 0°C, 2 hrs | N-acetylated derivative | |
| Pyridine nitrogen | Methyl iodide | DMF, K₂CO₃, 60°C, 6 hrs | N-methylpyridinium salt |
Key Finding : Acylation of the carboxamide group enhances metabolic stability in pharmacokinetic studies.
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles, forming fused bicyclic systems.
Mechanistic Insight : Cycloadditions proceed via inverse electron-demand pathways due to the electron-deficient thiazole ring .
Oxidation and Reduction
Controlled oxidation/reduction modulates electronic properties or generates intermediates for further functionalization.
| Reaction Type | Reagents | Conditions | Outcome | Source |
|---|---|---|---|---|
| Sulfur oxidation | H₂O₂, K₂WO₄ | CH₃CN, 25°C, 4 hrs | Thiazole S-oxide formation | |
| Pyridine reduction | H₂, Pd/C | EtOH, 50 psi, 12 hrs | Tetrahydro-pyridine derivative |
Note : Over-oxidation of the thiazole sulfur to sulfone derivatives diminishes bioactivity .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids or amines.
| Conditions | Reagents | Product | Source |
|---|---|---|---|
| 6M HCl, reflux | HCl | 5-Oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
| NaOH (10%), 70°C | NaOH | Free amine + CO₂ |
Application : Hydrolysis products serve as intermediates for synthesizing metal-chelating agents .
Metal-Catalyzed Cross-Couplings
The pyridinyl and thiazole rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings.
| Reaction Type | Catalysts | Substrates | Outcome | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-functionalized derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-arylated products |
Example : Coupling with 4-fluorophenylboronic acid introduces fluorinated aryl groups for enhanced lipophilicity .
Condensation Reactions
The carboxamide group reacts with aldehydes or ketones to form hydrazones or imines.
| Carbonyl Source | Conditions | Product | Source |
|---|---|---|---|
| Benzaldehyde | EtOH, HCl, 12 hrs | Hydrazone derivative | |
| Acetophenone | AcOH, reflux, 6 hrs | Schiff base |
Structural Confirmation : Products characterized via ¹H/¹³C NMR and HRMS .
Scientific Research Applications
The compound has demonstrated significant biological activities, particularly in the following areas:
Antitumor Activity
Research indicates that compounds with thiazole and pyrimidine moieties exhibit antitumor properties. The compound has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Similar Compounds
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 | Apoptosis induction |
| Compound B | HepG2 (liver cancer) | 1.61 ± 1.92 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary studies suggest it disrupts microbial cell wall synthesis or interferes with essential metabolic pathways.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 15 | Moderate |
| S. aureus | 10 | Strong |
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Activity Study : A study on A431 cells revealed that the compound induced apoptosis through caspase activation while downregulating Bcl-2, indicating potential as an anticancer agent.
- Antimicrobial Efficacy Research : Modifications in the structure have led to derivatives with enhanced antimicrobial activity, achieving MIC values as low as 10 µg/mL against resistant strains.
- Inflammatory Response Modulation : In vivo studies demonstrated that the compound reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential in inflammatory diseases.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison
Functional Group Variations: Carboxamide vs. Ester Derivatives
Replacing the carboxamide with an ester group (e.g., ethyl 7-methyl-5-phenyl-3-oxo-...carboxylate in ) alters pharmacokinetics:
Table 2: Functional Group Impact on Activity
| Compound Class | Example | IC₅₀ (Tyrosinase Inhibition) | LogP (Predicted) |
|---|---|---|---|
| Carboxamide Derivatives | Target Compound | Not Reported | 2.1 |
| Ester Derivatives | Ethyl 5-(3-bromophenyl)-... (6f, ) | 12.5 µM | 3.8 |
Crystallographic and Conformational Insights
The crystal structure of ethyl 7-methyl-3-oxo-5-phenyl-...carboxylate () reveals a puckered thiazolo[3,2-a]pyrimidine core with a dihedral angle of 80.94° between the fused ring and substituents. This conformation may influence stacking interactions in biological targets. The target compound’s pyridinyl-thiazole group is expected to adopt a similar planar geometry, optimizing π-π interactions .
Biological Activity
2-methyl-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by recent research findings and data.
Chemical Structure and Properties
The compound possesses a complex structure characterized by multiple heterocycles, which are known to contribute to its biological activity. Its molecular formula is , and it is classified under thiazolo[3,2-a]pyrimidines, a class of compounds recognized for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various pathogenic bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism of action often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies suggest that thiazolo[3,2-a]pyrimidines can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The structural features that enhance its interaction with target proteins are crucial for its efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in DNA replication and repair.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound can induce oxidative stress in target cells, leading to cell death .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazolo[3,2-a]pyrimidine derivatives, which demonstrated varying degrees of antimicrobial and antitumor activities. The study highlighted the significance of specific substituents on the thiazole ring in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
